![molecular formula C16H19NO2 B12996767 2-Methoxy-5-[(1-phenylethylamino)methyl]phenol](/img/structure/B12996767.png)
2-Methoxy-5-[(1-phenylethylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(((1-phenylethyl)amino)methyl)phenol is an organic compound with the molecular formula C16H19NO2 It is a phenolic compound with a methoxy group and an aminoethyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-5-(((1-phenylethyl)amino)methyl)phenol can be synthesized via the Schiff base reduction route. This involves the reaction of 2-methoxy-5-formylphenol with 1-phenylethylamine to form a Schiff base, which is then reduced using sodium borohydride to yield the desired compound . The reaction typically occurs under mild conditions, with the reduction step being carried out at room temperature.
Industrial Production Methods
Industrial production of 2-Methoxy-5-(((1-phenylethyl)amino)methyl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(((1-phenylethyl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The Schiff base intermediate can be reduced to form the final product.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is commonly used for the reduction of Schiff bases.
Substitution: Nucleophilic aromatic substitution can be carried out using strong nucleophiles such as sodium methoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: The final product, 2-Methoxy-5-(((1-phenylethyl)amino)methyl)phenol.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-(((1-phenylethyl)amino)methyl)phenol has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of azo dyes and dithiocarbamates.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its phenolic structure.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(((1-phenylethyl)amino)methyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with amino acid residues in enzymes and receptors, leading to inhibition or activation of these proteins. The aminoethyl group can enhance the binding affinity and specificity of the compound for its targets. Additionally, the methoxy group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenol: Similar structure but lacks the aminoethyl group.
2-Methoxy-5-((phenylamino)methyl)phenol: Similar structure but with a different amino group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar synthetic route but different functional groups.
Uniqueness
2-Methoxy-5-(((1-phenylethyl)amino)methyl)phenol is unique due to the presence of both the methoxy and aminoethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-methoxy-5-[(1-phenylethylamino)methyl]phenol |
InChI |
InChI=1S/C16H19NO2/c1-12(14-6-4-3-5-7-14)17-11-13-8-9-16(19-2)15(18)10-13/h3-10,12,17-18H,11H2,1-2H3 |
InChI Key |
CUBFHNUVQPCVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


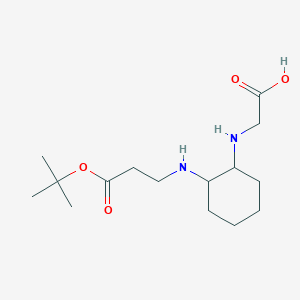
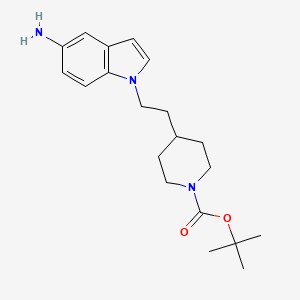
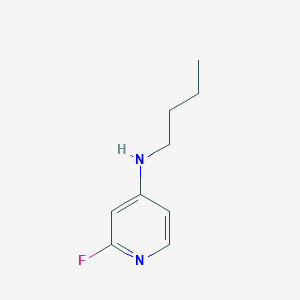

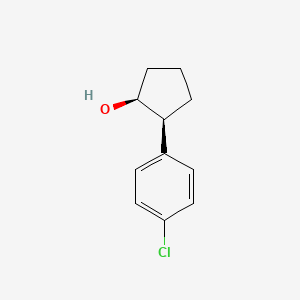
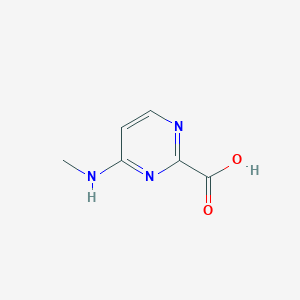
![(R)-5-Amino-3-fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol](/img/structure/B12996703.png)
![1-(m-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12996711.png)

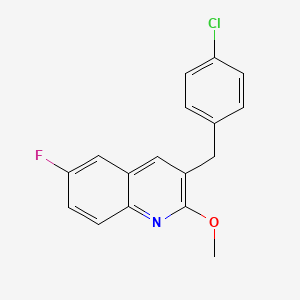
![[2,3'-Bipyridine]-6'-carbonitrile](/img/structure/B12996748.png)
![2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine hydrochloride](/img/structure/B12996749.png)
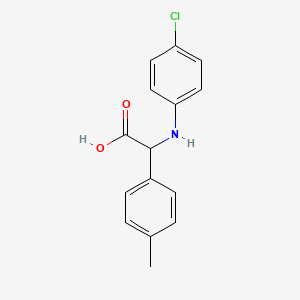
![2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole](/img/structure/B12996762.png)
